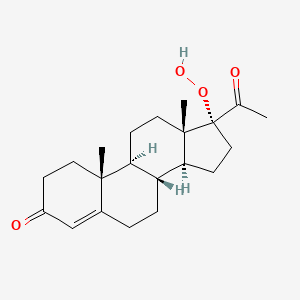
Clorprenalina
Descripción general
Descripción
La clorprenalina es un agonista del receptor β2-adrenérgico utilizado principalmente como broncodilatador para el tratamiento del asma bronquial, la bronquitis y otras enfermedades respiratorias . También se conoce por su potencial como aditivo para piensos que aumenta la carne magra debido a su capacidad para promover el crecimiento de la masa muscular y disminuir la acumulación de grasa en los animales .
Aplicaciones Científicas De Investigación
La clorprenalina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
La clorprenalina ejerce sus efectos activando los receptores β2-adrenérgicos, lo que lleva a la activación de la adenilato ciclasa y la posterior producción de monofosfato de adenosina cíclico (cAMP). Esta cascada da como resultado la relajación de los músculos lisos bronquiales, lo que lleva a la broncodilatación . Los objetivos moleculares y las vías implicadas incluyen los receptores β2-adrenérgicos y la vía de señalización del cAMP .
Análisis Bioquímico
Biochemical Properties
Clorprenaline plays a significant role in biochemical reactions by interacting with β2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by Clorprenaline, stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release from mast cells . Clorprenaline also interacts with various enzymes and proteins involved in intracellular signaling pathways, contributing to its therapeutic effects.
Cellular Effects
Clorprenaline exerts multiple effects on different cell types and cellular processes. In bronchial smooth muscle cells, Clorprenaline induces relaxation by increasing cAMP levels, which activates protein kinase A (PKA) and leads to the phosphorylation of target proteins . This process reduces intracellular calcium levels, resulting in muscle relaxation. Additionally, Clorprenaline influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β2-adrenergic receptors . These effects contribute to its bronchodilatory and anti-inflammatory properties.
Molecular Mechanism
At the molecular level, Clorprenaline binds to β2-adrenergic receptors on the cell surface, triggering a conformational change that activates the associated G protein . This activation stimulates adenylate cyclase, increasing cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, leading to muscle relaxation and inhibition of inflammatory mediator release . Clorprenaline’s molecular mechanism also involves the modulation of gene expression through cAMP-responsive elements in the promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clorprenaline can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Clorprenaline maintains its bronchodilatory effects over extended periods, but its efficacy may decrease due to receptor desensitization . Long-term exposure to Clorprenaline can also lead to changes in gene expression and cellular metabolism, which may impact its therapeutic effectiveness .
Dosage Effects in Animal Models
The effects of Clorprenaline in animal models vary with different dosages. At therapeutic doses, Clorprenaline effectively promotes muscle growth and reduces fat accumulation . At higher doses, it may cause adverse effects such as tachycardia, hypertension, and muscle tremors . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
Clorprenaline is involved in several metabolic pathways, primarily those related to adrenergic signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, which regulate cAMP levels . Clorprenaline’s effects on metabolic flux and metabolite levels are mediated through its action on β2-adrenergic receptors, influencing energy metabolism and muscle growth .
Transport and Distribution
Clorprenaline is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Clorprenaline’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as muscle and adipose tissue . This property contributes to its effectiveness as a bronchodilator and muscle growth promoter.
Subcellular Localization
The subcellular localization of Clorprenaline is primarily associated with its target receptors on the cell membrane . Upon binding to β2-adrenergic receptors, Clorprenaline triggers intracellular signaling cascades that affect various cellular compartments . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La clorprenalina se puede sintetizar mediante una serie de reacciones químicas que involucran la cloración del alcohol bencílico seguida de aminación y pasos posteriores de purificación. El proceso generalmente implica los siguientes pasos:
Cloración: El alcohol bencílico se clora para formar 2-cloroalcohol bencílico.
Aminación: El producto clorado se hace reaccionar entonces con isopropilamina para formar this compound.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando reacciones químicas similares pero optimizadas para mayores rendimientos y eficiencia. El proceso incluye medidas estrictas de control de calidad para garantizar la pureza y la estabilidad del producto final .
Análisis De Reacciones Químicas
La clorprenalina experimenta varias reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de productos de degradación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura química de la this compound, lo que podría alterar sus propiedades farmacológicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la hidrólisis ácida o básica, las condiciones térmicas y la exposición a la luz solar . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
La clorprenalina es similar a otros agonistas del receptor β2-adrenérgico como:
Salbutamol: Utilizado como broncodilatador para el tratamiento del asma.
Clenbuterol: Conocido por sus propiedades de promoción del crecimiento muscular.
Orciprenalina: Otro broncodilatador con efectos farmacológicos similares.
Lo que distingue a la this compound es su doble aplicación como broncodilatador y posible aditivo para piensos para promover la producción de carne magra .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-25-4 | |
| Record name | Clorprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)





![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)


